molecular formula C16H16N2O3 B5178202 3-(2H-1,3-benzodioxol-5-yl)-N-[(pyridin-3-yl)methyl]propanamide

3-(2H-1,3-benzodioxol-5-yl)-N-[(pyridin-3-yl)methyl]propanamide

Cat. No.: B5178202
M. Wt: 284.31 g/mol
InChI Key: ZTZPLZVBLYKWCL-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound featuring a benzodioxole ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-N-[(pyridin-3-yl)methyl]propanamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine derivatives.

    Amidation Reaction: The final step involves the formation of the amide bond between the benzodioxole and pyridine moieties using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-N-[(pyridin-3-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on both the benzodioxole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted benzodioxole or pyridine compounds.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-N-[(pyridin-3-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole ring but lacks the pyridine moiety.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains a similar benzodioxole structure but differs in the functional groups attached.

    1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Another benzodioxole derivative with different substituents.

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-N-[(pyridin-3-yl)methyl]propanamide is unique due to its combination of a benzodioxole ring and a pyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(18-10-13-2-1-7-17-9-13)6-4-12-3-5-14-15(8-12)21-11-20-14/h1-3,5,7-9H,4,6,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZPLZVBLYKWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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